Petasin

Catalog No.
S630536
CAS No.
26577-85-5
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petasin

CAS Number

26577-85-5

Product Name

Petasin

IUPAC Name

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1

InChI Key

ISTBXSFGFOYLTM-NZEDGPFZSA-N

SMILES

Array

Synonyms

(Z)-2-Methyl-2-butenoic acid (1R)-1,2,3,4,6,7,8,8a-octahydro-1β,8aβ-dimethyl-7α-(1-methylethenyl)-6-oxonaphthalen-2α-yl ester;(Z)-2-Methyl-2-butenoic acid [(3S)-3α-isopropenyl-4aβ,5β-dimethyl-2,3,4,4a,5,6,7,8-octahydro-2-oxonaphthalene]-6α-yl ester;(

Canonical SMILES

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)C(=C)C

The exact mass of the compound Petasin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Petasin (CAS 26577-85-5) is a highly bioactive eremophilane-type sesquiterpene ester predominantly isolated from Petasites hybridus. As a premium analytical reference standard, it is primarily procured for its precise modulation of inflammatory signaling, smooth muscle relaxation, and AMP-activated protein kinase (AMPK) pathways [1]. Unlike crude botanical extracts, analytical-grade Petasin provides exact stoichiometric control for in vitro assays and completely bypasses the hepatotoxic pyrrolizidine alkaloids (PAs) endemic to its source plant. Its distinct stereochemistry and specific target affinities make it an indispensable baseline for structure-activity relationship (SAR) studies comparing sesquiterpene isomers in pharmaceutical R&D workflows.

Substituting pure Petasin with generic butterbur extracts, mixed isomer fractions, or structurally related sulfur-analogs (e.g., S-petasin) fundamentally compromises assay reproducibility and data integrity. Isomerization dictates bioactivity; for instance, Petasin and its structural isomer isopetasin exhibit drastically different IC50 values in viral replication assays and possess divergent mechanisms in leukotriene synthesis inhibition [1]. Furthermore, crude extracts introduce variable concentrations of neopetasin alongside toxic pyrrolizidine alkaloids, which can trigger off-target hepatotoxicity and obscure the specific sub-micromolar AMPK-activating or calcium-blocking effects that are unique to the pure Petasin molecule [2].

Unique Inhibition of 5-LOX Translocation and Calcium Flux

In comparative studies of butterbur sesquiterpenes, Petasin uniquely inhibits cytosolic phospholipase A2 (cPLA2) activity and prevents the translocation of 5-lipoxygenase (5-LOX) to the nuclear envelope. Furthermore, unlike its structural isomers isopetasin and neopetasin, only Petasin effectively blocks agonist-induced intracellular calcium mobilization and eosinophil cationic protein (ECP) release [1].

Evidence DimensionCalcium mobilization and 5-LOX translocation inhibition
Target Compound DataActively blocks cPLA2, 5-LOX translocation, and Ca2+ flux
Comparator Or BaselineIsopetasin and Neopetasin (fail to block Ca2+ flux and 5-LOX translocation)
Quantified DifferenceQualitative absolute difference in mechanism (active vs. inactive in Ca2+ flux inhibition)
ConditionsHuman eosinophil and neutrophil cellular assays

Buyers investigating specific upstream leukotriene synthesis mechanisms must procure pure Petasin, as generic extracts or isopetasin substitutes will fail to replicate the calcium-blocking and translocation-inhibitory effects.

Potent AMPK Activation for Metabolic Assays

Petasin has been identified as a highly potent activator of AMP-activated protein kinase (AMPK). In H4IIE hepatoma cells, Petasin induces a dose-dependent increase in phosphorylated AMPKα and acetyl-CoA carboxylase (ACC) at concentrations as low as 0.3 µM, acting via the inhibition of mitochondrial respiratory chain complex I. This establishes a precise quantitative threshold for metabolic assays that crude extracts cannot reliably meet due to variable isomer ratios[1].

Evidence DimensionAMPKα phosphorylation activation threshold
Target Compound DataActivation observed at ≥ 0.3 µM
Comparator Or BaselineCrude Petasites japonicus extract (variable, unstandardized activation)
Quantified DifferenceDefined sub-micromolar activation threshold vs. unstandardized crude baseline
ConditionsH4IIE, 3T3-L1, and C2C12 cultured cells (1-2 hour incubation)

For metabolic disease modeling and glucose metabolism research, pure Petasin provides a standardized, highly potent AMPK activation baseline that crude botanical extracts cannot guarantee.

Antiviral IC50 Differentiation Between Isomers

In antiviral screening against SARS-CoV-2 variants in Vero E6 cells, Petasin demonstrated an IC50 of 10.79 µM. This is significantly higher (less potent) than its isomer isopetasin, which exhibited IC50 values ranging from 0.79 to 1.2 µM. This distinct structure-activity relationship highlights the non-interchangeability of the isomers depending on the target application [1].

Evidence DimensionIn vitro SARS-CoV-2 replication inhibition (IC50)
Target Compound DataIC50 = 10.79 µM
Comparator Or BaselineIsopetasin (IC50 = 0.79–1.2 µM)
Quantified Difference~10-fold lower antiviral potency for Petasin compared to Isopetasin
ConditionsVero E6 cells infected with SARS-CoV-2 (plaque reduction assay)

Procurement must strictly differentiate between isomers; buyers targeting viral replication should prioritize isopetasin, while those avoiding off-target antiviral cytotoxicity in metabolic assays should select Petasin.

Elimination of Pyrrolizidine Alkaloid (PA) Toxicity for Reproducible In Vivo Formulation

Crude botanical extracts of Petasites hybridus suffer from severe batch-to-batch variability and contain pyrrolizidine alkaloids (PAs), which introduce unpredictable hepatotoxicity in mammalian models. Procuring >99% pure analytical-grade Petasin completely eliminates PA contamination, ensuring high reproducibility and formulation compatibility for in vivo metabolic and inflammatory screening without off-target liver stress [1].

Evidence DimensionHepatotoxic PA content and batch reproducibility
Target Compound Data0% PAs with defined >99% molar purity
Comparator Or BaselineCrude Petasites extracts (variable PA levels, high batch-to-batch inconsistency)
Quantified Difference100% reduction in PA-induced hepatotoxic variables
ConditionsPreclinical in vivo dosing and formulation workflows

For reproducible laboratory workflows and formulation compatibility in animal models, buyers must procure pure PA-free Petasin to prevent toxicological artifacts that invalidate efficacy data.

Isomerization Sensitivity and Handling Requirements

Petasin contains a specific arrangement of double bonds that can spontaneously undergo allylic rearrangement to form the more thermodynamically stable isomer, isopetasin, when exposed to traces of acid or base during formulation. Consequently, strict pH control and appropriate solvent selection are required during assay preparation to maintain the integrity of the Petasin standard .

Evidence DimensionChemical stability and isomerization rate
Target Compound DataHigh susceptibility to acid/base-catalyzed allylic rearrangement
Comparator Or BaselineIsopetasin (thermodynamically stable end-product)
Quantified DifferencePetasin requires strictly pH-neutral handling, whereas isopetasin is stable across broader formulation conditions
ConditionsSolvent dissolution and assay buffer formulation

Buyers must factor in strict handling and pH-neutral formulation protocols when procuring Petasin to prevent spontaneous conversion into isopetasin, which would drastically alter assay results.

Targeted Leukotriene Pathway Modulation

Procuring pure Petasin is essential for investigating the specific inhibition of cytosolic phospholipase A2 (cPLA2) and the prevention of 5-LOX nuclear translocation, as generic extracts or isopetasin fail to replicate this exact calcium-blocking mechanism in human eosinophil models [1].

AMPK-Dependent Metabolic Disease Modeling

Pure Petasin serves as a sub-micromolar benchmark for AMPK activation in hepatoma (H4IIE) and adipocyte cell lines, providing a highly reproducible baseline for glucose metabolism and lipid accumulation assays without the confounding variables of crude plant matrix [2].

Structure-Activity Relationship (SAR) Profiling

Petasin is utilized as a strict structural reference against its thermodynamically stable isomer, isopetasin, and sulfur-containing analogs (S-petasin) to map precise binding affinities in smooth muscle spasmolytic assays and antiviral screening.

Purity

>=98%(HPLC) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

316.20384475 Da

Monoisotopic Mass

316.20384475 Da

Heavy Atom Count

23

Appearance

Powder

UNII

9Z0Q32J0QC

Wikipedia

Petasin

Dates

Last modified: 04-14-2024
1: Steiert SA, Zissler UM, Chaker AM, Esser-von-Bieren J, Dittlein D, Guerth F,
Jakwerth CA, Piontek G, Zahner C, Drewe J, Traidl-Hoffmann C, Schmidt-Weber CB,
Gilles S. Anti-inflammatory effects of the petasin phyto drug Ze339 are mediated
by inhibition of the STAT pathway. Biofactors. 2017 May 6;43(3):388-399. doi:
10.1002/biof.1349. Epub 2017 Jan 31. PubMed PMID: 28139053.


2: Lee KP, Kang S, Noh MS, Park SJ, Kim JM, Chung HY, Je NK, Lee YG, Choi YW, Im
DS. Therapeutic effects of s-petasin on disease models of asthma and peritonitis.
Biomol Ther (Seoul). 2015 Jan;23(1):45-52. doi: 10.4062/biomolther.2014.069. Epub
2015 Jan 1. PubMed PMID: 25593643; PubMed Central PMCID: PMC4286749.


3: Wang ZH, Hsu HW, Chou JC, Yu CH, Bau DT, Wang GJ, Huang CY, Wang PS, Wang SW.
Cytotoxic effect of s-petasin and iso-s-petasin on the proliferation of human
prostate cancer cells. Anticancer Res. 2015 Jan;35(1):191-9. PubMed PMID:
25550551.


4: Adachi Y, Kanbayashi Y, Harata I, Ubagai R, Takimoto T, Suzuki K, Miwa T,
Noguchi Y. Petasin activates AMP-activated protein kinase and modulates glucose
metabolism. J Nat Prod. 2014 Jun 27;77(6):1262-9. doi: 10.1021/np400867m. Epub
2014 May 28.
5: Wang GJ, Lin YL, Chen CH, Wu XC, Liao JF, Ren J. Cellular calcium regulatory
machinery of vasorelaxation elicited by petasin. Clin Exp Pharmacol Physiol. 2010
Mar;37(3):309-15. doi: 10.1111/j.1440-1681.2009.05283.x. Epub 2009 Aug 28. PubMed
PMID: 19719750.


6: Shih CH, Huang TJ, Chen CM, Lin YL, Ko WC. S-Petasin, the Main Sesquiterpene
of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses
Ovalbumin-Induced Airway Hyperresponsiveness. Evid Based Complement Alternat Med.
2011;2011:132374. doi: 10.1093/ecam/nep088. Epub 2011 Feb 10. PubMed PMID:
19641087; PubMed Central PMCID: PMC3094704.


7: Sheykhzade M, Smajilovic S, Issa A, Haunso S, Christensen SB, Tfelt-Hansen J.
S-petasin and butterbur lactones dilate vessels through blockage of voltage gated
calcium channels and block DNA synthesis. Eur J Pharmacol. 2008 Sep
28;593(1-3):79-86. doi: 10.1016/j.ejphar.2008.07.004. Epub 2008 Jul 10. PubMed
PMID: 18655785.
8: Thomet OA, Wiesmann UN, Schapowal A, Bizer C, Simon HU. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus. Biochem Pharmacol. 2001 Apr 15;61(8):1041-7. doi: 10.1016/s0006-2952(01)00552-4. PMID: 11286996.

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